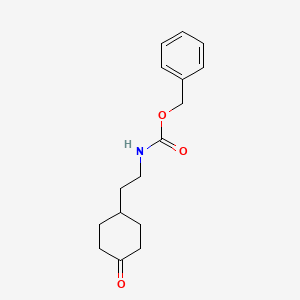

Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate

Description

Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate (CAS: 2098113-21-2) is a carbamate derivative featuring a cyclohexanone ring substituted at the 4-position, connected via an ethyl linker to a benzyl-protected carbamate group. Its molecular formula is C₁₆H₂₁NO₃ (MW: 275.34 g/mol), and it is stored under dry, sealed conditions at 2–8°C . The compound exhibits hazards including acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating precautions during handling . While its boiling point remains uncharacterized, its structural features make it a candidate for pharmaceutical and synthetic intermediate applications.

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

benzyl N-[2-(4-oxocyclohexyl)ethyl]carbamate |

InChI |

InChI=1S/C16H21NO3/c18-15-8-6-13(7-9-15)10-11-17-16(19)20-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,19) |

InChI Key |

VTKADKCHSBOJKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1CCNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-oxocyclohexyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced to form various alcohol derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted carbamates.

Scientific Research Applications

Medicinal Applications

1. Antiviral Properties

Recent studies have indicated that compounds similar to Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate exhibit antiviral activities. Specifically, research has highlighted its potential as a nucleocapsid assembly inhibitor against hepatitis B virus (HBV). This suggests that such compounds could be developed into therapeutic agents for treating viral infections .

2. Insecticidal Activity

Benzyl carbamates, including derivatives of Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate, have been shown to possess insecticidal properties. They are effective against a variety of pests, making them valuable in agricultural settings. The mechanism typically involves the disruption of the insect's nervous system, leading to paralysis and death .

Chemical Synthesis and Reactions

1. Electrophilic Substitution Reactions

The compound can undergo electrophilic substitution reactions at the benzylic position. This property allows for the synthesis of various derivatives that can be tailored for specific applications in both pharmaceuticals and agrochemicals. For instance, modifications at the benzylic position can enhance biological activity or alter pharmacokinetic properties .

2. Use as a Building Block

Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate serves as a versatile building block in organic synthesis. It can be transformed into more complex structures through various chemical reactions, including deprotonation and substitution reactions. This versatility is particularly useful in developing new drugs and agrochemicals .

Data Tables

Case Studies

Case Study 1: Antiviral Research

A study explored the efficacy of benzyl carbamate derivatives in inhibiting HBV replication. The results indicated that certain modifications to the benzyl group significantly enhanced antiviral activity, demonstrating the potential of these compounds as therapeutic agents .

Case Study 2: Agricultural Application

Research conducted on the insecticidal properties of benzyl carbamates revealed that they were particularly effective against common agricultural pests such as aphids and whiteflies. Field trials showed a marked reduction in pest populations when treated with formulations containing these compounds, highlighting their utility in crop protection strategies .

Mechanism of Action

The mechanism of action of Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexanone Moieties

Benzyl (4-oxocyclohexyl)carbamate (CAS: 16801-63-1)

- Structure: Directly substitutes the cyclohexanone ring at the 4-position without the ethyl linker.

- Molecular Formula: C₁₄H₁₇NO₃ (MW: 247.29 g/mol).

- This compound is 90% structurally similar to the target molecule .

Benzyl ethyl(4-oxocyclohexyl)carbamate (CAS: 1202990-43-9)

- Structure : Introduces an ethyl group on the carbamate nitrogen alongside the 4-oxocyclohexyl moiety.

- Molecular Formula: C₁₇H₂₃NO₃ (MW: 289.37 g/mol).

- Key Differences : The N-ethyl substitution may alter solubility and metabolic stability compared to the target compound. This derivative is cataloged as an intermediate but lacks published reactivity or toxicity data .

Carbamates with Varied Substituents

Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate (CAS: 1353964-35-8)

- Structure: Features a chloroacetyl-isopropylamino group on the cyclohexyl ring.

- Molecular Formula : C₂₀H₂₇ClN₂O₃ (MW: 379.89 g/mol).

- Key Differences: The chloroacetyl group introduces electrophilic character, enabling cross-coupling reactions.

Benzyl 2-oxoethylcarbamate (CAS: 67561-03-9)

- Structure: Replaces the cyclohexanone-ethyl group with a simpler 2-oxoethyl chain.

- Molecular Formula: C₁₀H₁₁NO₃ (MW: 193.20 g/mol).

- Key Differences : The linear oxoethyl chain reduces steric complexity, favoring applications in polymer chemistry. However, its lower molecular weight may limit stability in biological systems .

Biological Activity

Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate, a compound with the molecular formula and a molecular weight of 275.34 g/mol, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₁NO₃

- CAS Number : 2098113-21-2

- Molecular Weight : 275.34 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity Overview

The biological activity of Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate is primarily characterized by its potential anti-inflammatory and antimicrobial properties. Research indicates that compounds with similar structures have shown significant biological activity against various pathogens and inflammatory conditions.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial activity against a range of microorganisms, including:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

| Streptococcus pyogenes | Significant inhibition |

| Candida albicans | Moderate inhibition |

This suggests that Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate may exhibit similar antimicrobial properties, although specific data on this compound is currently limited.

Anti-inflammatory Effects

The compound has been implicated in modulating inflammatory responses, which is critical in treating various inflammatory diseases. Research on structurally related compounds indicates that they can inhibit pathways associated with inflammation, such as cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in anti-inflammatory drug development .

The precise mechanisms through which Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammation and microbial resistance.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like COX, leading to reduced synthesis of pro-inflammatory mediators.

- Modulation of Immune Response : The compound may influence cytokine production, thereby altering immune responses to infections and inflammation.

Case Studies and Research Findings

While direct studies on Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate are sparse, several related investigations provide insights into its potential effects:

- Study on Dipeptide Inhibitors : Research focused on dipeptides revealed that modifications to their structure could enhance their inhibitory activity against viral proteases, suggesting that similar modifications in Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate might enhance its biological efficacy .

- Anti-inflammatory Agents : Patents have been filed for compounds exhibiting anti-inflammatory effects, indicating a growing interest in the therapeutic potential of carbamate derivatives .

Q & A

Q. What are the optimal synthetic routes for Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate, considering functional group compatibility and reaction efficiency?

- Methodological Answer : The synthesis can be optimized using sequential functional group transformations. Key steps include:

- Oxidation : Use potassium permanganate (KMnO₄) in aqueous media to oxidize hydroxyl or methyl groups to ketones or carboxylic acids, as demonstrated in analogous carbamate derivatives .

- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether at reflux can reduce carbonyl groups to alcohols while preserving the carbamate moiety .

- Substitution : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates nucleophilic substitutions, enabling the introduction of alkyl or aryl groups at the cyclohexyl or ethyl positions .

Critical Note : Monitor steric hindrance from the 4-oxocyclohexyl group, which may slow reaction kinetics.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using chemical shift databases. For example, the carbamate carbonyl (C=O) typically resonates at ~155–160 ppm in ¹³C NMR, while the cyclohexyl ketone appears at ~210 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) detects the molecular ion [M+H]⁺. For C₁₆H₂₁NO₃, expect m/z ≈ 275.15. Fragmentation patterns (e.g., loss of benzyloxy group, m/z ~91) confirm structural motifs .

- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities <1% .

Q. What is the role of the carbamate group in modulating the compound’s stability and reactivity under varying pH conditions?

- Methodological Answer : The benzyl carbamate group acts as a protective moiety for amines, enhancing stability in acidic conditions but hydrolyzing under basic or enzymatic conditions.

- Acidic Media (pH < 3) : Protonation of the carbamate’s nitrogen prevents hydrolysis.

- Basic Media (pH > 10) : Hydrolysis yields CO₂ and the corresponding amine, which can be monitored via pH-stat titration .

- Biological Media : Carboxylesterases in cell lysates may cleave the carbamate, requiring stability assays in serum-containing buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory effects) for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or off-target effects. Mitigate via:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, RAW 264.7) to differentiate context-dependent effects .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify primary targets (e.g., NF-κB for anti-inflammatory activity vs. PI3K/Akt for anti-cancer effects) .

- In Vivo Validation : Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) in rodent models to confirm therapeutic windows .

Q. What strategies enable stereochemical control during synthesis of the 4-oxocyclohexyl moiety?

- Methodological Answer :

- Chiral Catalysis : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to set stereocenters in precursor cyclohexene derivatives .

- Ring-Closing Metathesis : Grubbs catalyst generates the cyclohexane ring with defined stereochemistry, followed by oxidation to the ketone .

- X-ray Crystallography : Confirm absolute configuration post-synthesis using SHELXL for refinement .

Q. Why do some studies report high aqueous solubility despite the compound’s hydrophobic benzyl and cyclohexyl groups?

- Methodological Answer : Apparent solubility may stem from:

- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates in PBS, falsely interpreted as solubility.

- Cosolvents : Studies using DMSO or cyclodextrins (e.g., β-CD) enhance solubility artificially. Validate via shake-flask method (octanol/water partition: logP ≈ 2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.